Ethyl 2-iodo-3-methylbenzoate

Catalog No.
S6597504
CAS No.
852050-86-3
M.F
C10H11IO2
M. Wt
290.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-iodo-3-methylbenzoate

CAS Number

852050-86-3

Product Name

Ethyl 2-iodo-3-methylbenzoate

IUPAC Name

ethyl 2-iodo-3-methylbenzoate

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3

InChI Key

SKFNDYMQSUFKCQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1I)C

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1I)C

Here's what we can find regarding its related compound:

  • Synthesis of various organic compounds: 2-Iodo-3-methylbenzoic acid serves as a starting material for the synthesis of several other molecules, including methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one []. These compounds can find applications in various fields of research, such as medicinal chemistry and materials science.

Ethyl 2-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H11IO2C_{10}H_{11}IO_2 and a molecular weight of approximately 290.10 g/mol. It features an ethyl ester functional group attached to a benzene ring that contains both an iodine atom and a methyl group at specific positions. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. Ethyl 2-iodo-3-methylbenzoate is soluble in organic solvents and exhibits moderate solubility in water, making it suitable for various chemical applications .

Typical of aryl halides and esters. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Coupling Reactions: It can react with organometallic reagents (like Grignard reagents) to form substituted benzoates.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Ethyl 2-iodo-3-methylbenzoate exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies suggest that compounds containing iodine exhibit antimicrobial effects, potentially making ethyl 2-iodo-3-methylbenzoate useful in pharmaceutical applications.
  • CYP Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which suggests potential interactions with drug metabolism pathways .

The compound's biological profile warrants further investigation for potential therapeutic applications.

Ethyl 2-iodo-3-methylbenzoate can be synthesized through several methods:

  • Iodination of Methyl Benzoate: Methyl benzoate can be iodinated using iodine monochloride or N-iodosuccinimide in the presence of a catalyst to introduce the iodine atom at the desired position.
  • Esterification Reaction: The reaction of 2-iodobenzoic acid with ethanol in the presence of an acid catalyst can yield ethyl 2-iodobenzoate, which can then be methylated using methyl iodide to produce ethyl 2-iodo-3-methylbenzoate.

These methods demonstrate the compound's accessibility for synthetic chemists .

Ethyl 2-iodo-3-methylbenzoate has various applications, including:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Reagent: Used in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies.

The compound's unique structure allows it to be utilized in diverse chemical syntheses and research applications.

Studies on ethyl 2-iodo-3-methylbenzoate indicate potential interactions with various biological systems:

  • Drug Metabolism: As an inhibitor of CYP1A2, it may affect the metabolism of co-administered drugs that are substrates for this enzyme.

Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical contexts.

Ethyl 2-iodo-3-methylbenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Ethyl 2-iodobenzoate1829-28-31.00
Methyl 3-iodo-4-methylbenzoate90347-66-30.91
Ethyl 4-bromo-3-methylbenzoate61097-90.96
Ethyl 2-amino-5-iodo-3-methylbenzoate908005990.91

Uniqueness

Ethyl 2-iodo-3-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity patterns compared to similar compounds. The presence of both iodine and an ethyl ester group allows for distinct nucleophilic substitution reactions not typically observed in other benzoates without halogen substituents.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

289.98038 g/mol

Monoisotopic Mass

289.98038 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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